molecular formula C26H33NO8 B1673514 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid CAS No. 557756-85-1

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid

Cat. No.: B1673514
CAS No.: 557756-85-1
M. Wt: 487.5 g/mol
InChI Key: NUHRPLKTAAVHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid is a complex organic compound with a unique structure that includes a fluorene moiety and multiple ether linkages

Mechanism of Action

Target of Action

It’s known that fmoc (9-fluorenylmethoxycarbonyl) group is commonly used in peptide synthesis for the temporary protection of amine groups .

Mode of Action

The Fmoc group in Fmoc-N-amido-PEG4-acid plays a crucial role in peptide synthesis. It protects the amine group during the synthesis process and can be removed under mildly basic conditions, allowing for the continuation of the peptide chain . The PEG4-acid part of the molecule is a polyethylene glycol (PEG) spacer, which can increase the solubility and stability of the peptide .

Biochemical Pathways

It’s known that fmoc-protected amino acids are used in the solid-phase peptide synthesis (spps), a process that involves the sequential addition of amino acids to a growing peptide chain .

Pharmacokinetics

Pegylation (the addition of peg groups) is known to improve the pharmacokinetic properties of peptides and proteins, including increased solubility, stability, and half-life, and reduced immunogenicity .

Result of Action

The primary result of the action of Fmoc-N-amido-PEG4-acid is the successful synthesis of peptides with improved properties. The Fmoc group allows for the stepwise construction of the peptide, while the PEG4-acid group enhances the peptide’s solubility and stability .

Action Environment

The action of Fmoc-N-amido-PEG4-acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of Fmoc deprotection and peptide bond formation . The stability of the compound itself can also be affected by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid typically involves the reaction of fluorene derivatives with polyether chains. One common method involves the use of trifluoromethanesulfonic acid (TfOH) as a catalyst in an intramolecular Friedel-Crafts alkylation reaction. This reaction is carried out in nitromethane at 80°C, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid undergoes various chemical reactions, including:

    Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ether linkages.

Common Reagents and Conditions

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted ether derivatives.

Scientific Research Applications

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid is unique due to its combination of a fluorene moiety with multiple ether linkages, providing both rigidity and flexibility. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO8/c28-25(29)9-11-31-13-15-33-17-18-34-16-14-32-12-10-27-26(30)35-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHRPLKTAAVHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
Reactant of Route 2
Reactant of Route 2
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
Reactant of Route 3
Reactant of Route 3
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
Reactant of Route 4
Reactant of Route 4
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
Reactant of Route 5
Reactant of Route 5
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.